Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-isothiocyanatoacetate with isopropyl hydrazine in the presence of a base, leading to the formation of the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a versatile scaffold for the development of new drugs and materials with specific desired properties .
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTMTGYJLPUEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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